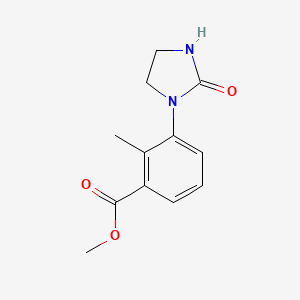

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of benzoic acid and contains an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with an imidazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the imidazolidinone ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates or imidazolidinones.

Scientific Research Applications

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate

- 3-Methyl-2-oxazolidinone

Uniqueness

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the imidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate, a compound with the molecular formula C11H12N2O3 and a molecular weight of approximately 220.22 g/mol, has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to an imidazolidinone ring, which is significant for its biological interactions. The presence of the imidazolidinone structure is known to confer various pharmacological properties, including antimicrobial and anti-inflammatory effects.

| Property | Value |

|---|---|

| CAS Number | 651749-46-1 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | This compound |

| LogP | 0.7078 |

The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. The imidazolidinone ring can modulate enzyme activities, potentially leading to inhibition or activation of various biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes or signal transduction pathways.

Biological Activity

Research indicates that compounds similar to this compound often exhibit notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains due to its structural similarities with known antimicrobial agents like oxazolidinones .

- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory potential, as imidazolidinone derivatives frequently show such activity in pharmacological studies.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidinone derivatives, which included compounds structurally related to this compound, demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship (SAR) indicated that modifications in the imidazolidinone ring could enhance efficacy against resistant strains .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of specific enzymes linked to inflammatory responses. This compound was tested alongside other derivatives in vitro to determine its effect on cyclooxygenase (COX) enzymes. Results showed promising inhibition rates comparable to established anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(2-oxoimidazolidin-1-yl)benzoate | C₁₁H₁₂N₂O₃ | Directly related compound with potential similar activities |

| 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₃ | Different substitution pattern affecting activity |

| Methyl 3-(3-iminoimidazolidinyl)benzoate | C₁₁H₁₂N₂O₃ | Contains an imino group altering reactivity |

Q & A

Q. What are the established synthetic routes for Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate, and what reaction conditions are critical for yield optimization?

Basic

The synthesis typically involves a multi-step approach:

Imidazolidinone Core Formation : Reacting a substituted benzoic acid derivative with urea or thiourea under acidic conditions (e.g., polyphosphoric acid) to form the 2-oxoimidazolidine ring .

Esterification : Methylation of the carboxylic acid group using methanol and a catalyst (e.g., sulfuric acid or thionyl chloride) .

Purification : Recrystallization from ethanol or dimethyl sulfoxide (DMSO) to isolate the pure product .

Critical Conditions :

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Temperature : Controlled heating (~80–100°C) prevents side reactions.

- Catalyst : Acidic conditions (HCl, H₂SO₄) are essential for cyclization .

Q. How can X-ray crystallography resolve structural ambiguities in the binding mode of this compound to PYCR1?

Advanced

The compound’s interaction with pyrroline-5-carboxylate reductase 1 (PYCR1) was elucidated using:

Data Collection : High-resolution (≤1.8 Å) X-ray diffraction data from co-crystallized PYCR1 complexes (PDB ID: 8TCW) .

Refinement : SHELXL software for anisotropic displacement parameter refinement and hydrogen-bond network validation .

Visualization : ORTEP-3 for Windows to generate thermal ellipsoid plots, confirming the compound’s orientation in the active site .

Key Insight : The benzoate group forms hydrogen bonds with Arg343 and Tyr246, while the imidazolidinone ring interacts with the catalytic NAD+ cofactor .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Basic

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 249.1 (calculated for C₁₂H₁₂N₂O₃) .

Q. How can researchers address discrepancies in reported enzymatic inhibition data for this compound?

Advanced

Contradictions in IC₅₀ values may arise from assay conditions or protein isoforms. Mitigation strategies include:

Standardized Assays : Use recombinant human PYCR1 (hPYCR1) under consistent pH (7.4) and NADH concentration (0.1 mM) .

Crystallographic Validation : Compare binding modes across crystal structures (e.g., 8TCW vs. homologs) to identify isoform-specific interactions .

Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding free energies and validate experimental data .

Q. What strategies optimize enantiomeric purity during synthesis?

Advanced

Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to induce stereoselectivity .

Crystallization-Induced Diastereomerism : Introduce a chiral auxiliary (e.g., menthol ester) to facilitate selective crystallization .

Q. How does this compound modulate proline biosynthesis via PYCR1 inhibition?

Basic

PYCR1 catalyzes the NADH-dependent reduction of Δ¹-pyrroline-5-carboxylate (P5C) to proline. The compound competitively inhibits P5C binding by:

- Steric Hindrance : The 2-methyl group blocks the P5C-binding pocket .

- Co-factor Displacement : The imidazolidinone ring disrupts NAD+ coordination, reducing catalytic efficiency .

Validation : Enzyme kinetics (Km and Vmax shifts) and cellular proline depletion assays .

Q. What are the limitations of current synthetic methods, and how can they be improved?

Advanced

Limitations :

- Low yields (~40%) due to side reactions during cyclization .

- Scalability issues with polyphosphoric acid .

Improvements :

- Microwave-Assisted Synthesis : Reduce reaction time and improve cyclization efficiency .

- Green Solvents : Replace DMSO with ionic liquids to enhance recyclability .

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate |

InChI |

InChI=1S/C12H14N2O3/c1-8-9(11(15)17-2)4-3-5-10(8)14-7-6-13-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,16) |

InChI Key |

BJSQNWCMSYBQMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N2CCNC2=O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.